molecular formula C9H9BrN2 B1520038 4-Bromo-2,3-dimethyl-2H-indazole CAS No. 1159511-85-9

4-Bromo-2,3-dimethyl-2H-indazole

Cat. No. B1520038
M. Wt: 225.08 g/mol
InChI Key: DZHIUSSSKAQHIW-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is 4-bromo-2,3-dimethyl-2H-indazole .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 4-Bromo-2,3-dimethyl-2H-indazole, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-dimethyl-2H-indazole is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethyl-2H-indazole is a white solid . It should be stored at room temperature .

Scientific Research Applications

Bromodomain Inhibition and Epigenetic Regulation

  • Research on derivatives of indazoles, such as 3,5-dimethylisoxazoles, has shown their application as competitive inhibitors of bromodomains, which are involved in reading the histone-acetylation code, suggesting potential antiproliferative and anti-inflammatory properties. These compounds, including those with 4-substitution, have been developed to selectively inhibit different bromodomain-containing proteins, demonstrating their significance in epigenetic regulation and potential therapeutic applications (Hewings et al., 2011).

Corrosion Inhibition

  • Heterocyclic diazoles, a group to which indazoles belong, have been studied for their inhibitory effects on the corrosion of iron in acidic environments. These studies provide insights into the structural and electronic parameters that influence the efficacy of such inhibitors, highlighting the relevance of indazole derivatives in material science and engineering (Babić-Samardžija et al., 2005).

Chemical Synthesis and Drug Development

  • Indazole derivatives have been explored for their chemical reactivity, serving as key intermediates in the synthesis of various compounds. These studies include the development of methodologies for ring enlargement reactions and the synthesis of compounds with potential pharmacological activities. The research demonstrates the versatility of indazole derivatives in synthetic chemistry, offering pathways for the generation of novel compounds (Schmidt et al., 2008).

Biological Activity Evaluation

  • The role of indazole derivatives in modulating biological pathways has been a subject of investigation, with studies examining their potential as activators of the nitric oxide receptor, soluble guanylate cyclase. This research underscores the importance of such derivatives in the development of new therapeutic agents targeting various biological processes (Selwood et al., 2001).

Safety And Hazards

The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

4-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIUSSSKAQHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethyl-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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